

Spectroscopic Profile of 2,4,5-Trimethyloxazole: A Technical Guide

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Compound of Interest

Compound Name: **2,4,5-Trimethyloxazole**

Cat. No.: **B1265906**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,4,5-Trimethyloxazole**, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2,4,5-Trimethyloxazole**. The data presented below were acquired in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **2,4,5-Trimethyloxazole** exhibits distinct signals corresponding to the three methyl groups attached to the oxazole ring.

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.35	Singlet	2-CH ₃
2.17 - 2.18	Singlet	4-CH ₃ or 5-CH ₃
2.03 - 2.04	Singlet	4-CH ₃ or 5-CH ₃

Note: The specific assignment of the signals at 2.17-2.18 ppm and 2.03-2.04 ppm to the 4- and 5-methyl groups respectively can be ambiguous without further 2D NMR experiments. Data sourced from a 400 MHz spectrometer.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
158.66	C2
142.63	C4
130.22	C5
13.67	2-CH ₃
10.99	4-CH ₃ or 5-CH ₃
9.73	4-CH ₃ or 5-CH ₃

Note: The specific assignment of the signals at 10.99 ppm and 9.73 ppm to the 4- and 5-methyl carbons respectively may require further analysis. Data sourced from a 22.53 MHz spectrometer.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **2,4,5-Trimethyloxazole** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100 - 3000	C-H Stretch	Aromatic C-H
~2985 - 2870	C-H Stretch	CH ₃
~1650 - 1590	C=N Stretch	Oxazole Ring
~1550 - 1450	C=C Stretch	Oxazole Ring
~1380 - 1370	C-H Bend	CH ₃
~1100 - 1000	C-O-C Stretch	Oxazole Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,4,5-Trimethyloxazole**. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
111	94.79	[M] ⁺ (Molecular Ion)
68	73.89	[M - CH ₃ CN] ⁺
55	97.22	[C ₃ H ₃ O] ⁺
43	99.99	[C ₂ H ₃ O] ⁺
42	82.46	[C ₂ H ₂ O] ⁺

Data obtained from a Hitachi M-80 instrument using EI-B ionization.[\[1\]](#)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

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Caption: Workflow for NMR data acquisition.

A solution of 5-10 mg of **2,4,5-Trimethyloxazole** is prepared in approximately 0.7 mL of deuterated chloroform (CDCl_3) and transferred to a 5 mm NMR tube.[2] The sample is then placed in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity. Standard pulse sequences are used to acquire both ^1H and ^{13}C NMR spectra. The resulting Free Induction Decays (FIDs) are processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the signal of tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

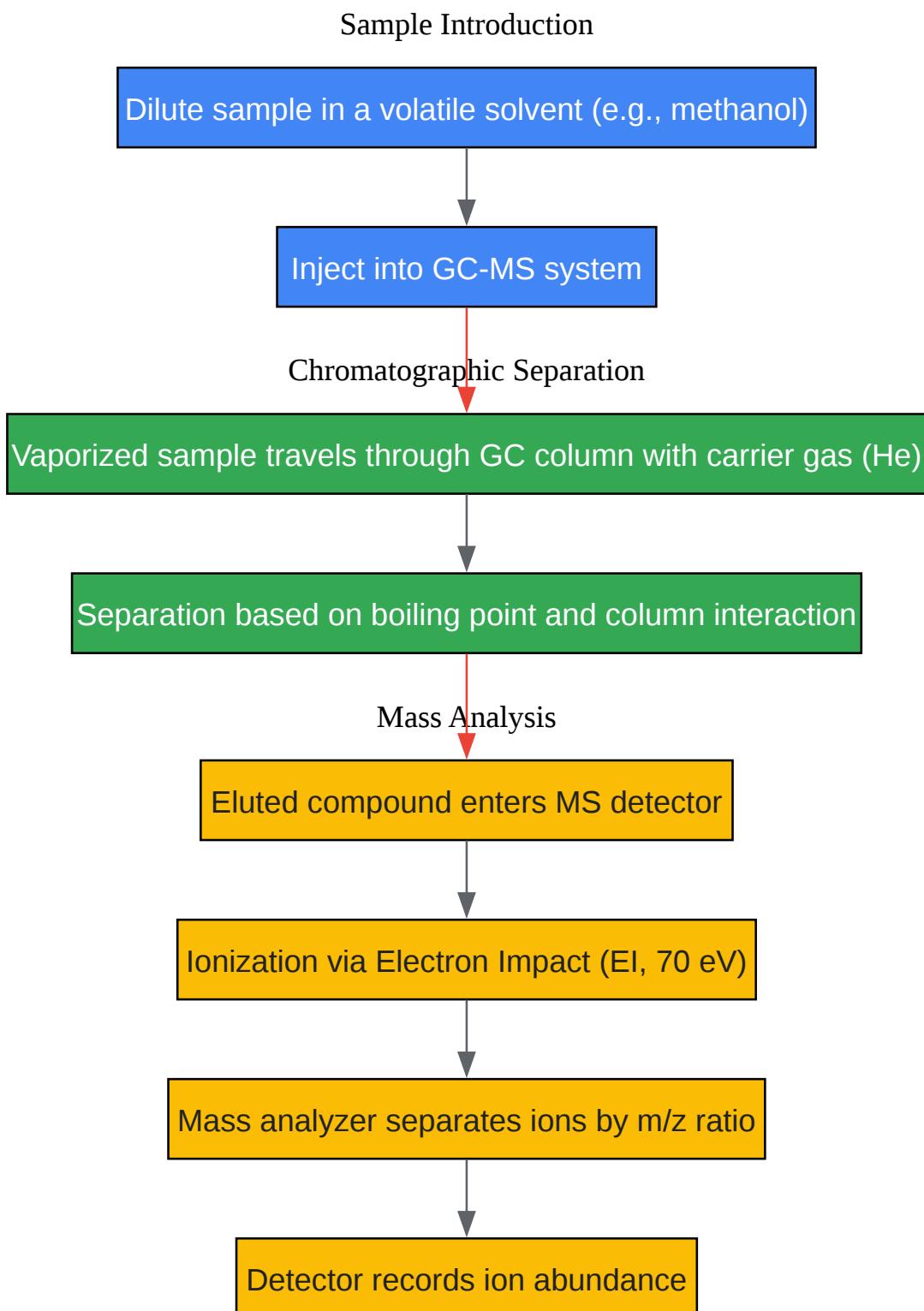
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Caption: Workflow for ATR-IR data acquisition.

Attenuated Total Reflectance (ATR) is a common technique for analyzing liquid samples. The ATR crystal of the FTIR spectrometer is first cleaned, typically with a solvent like isopropanol, and a background spectrum is recorded. A small drop of neat **2,4,5-Trimethyloxazole** is then placed directly onto the crystal. The IR spectrum is acquired over a standard range (e.g., 4000-400 cm^{-1}). After the measurement, the crystal is cleaned thoroughly. The resulting spectrum is

processed to correct for any baseline distortions and to identify the wavenumbers of the absorption peaks.

Mass Spectrometry Protocol



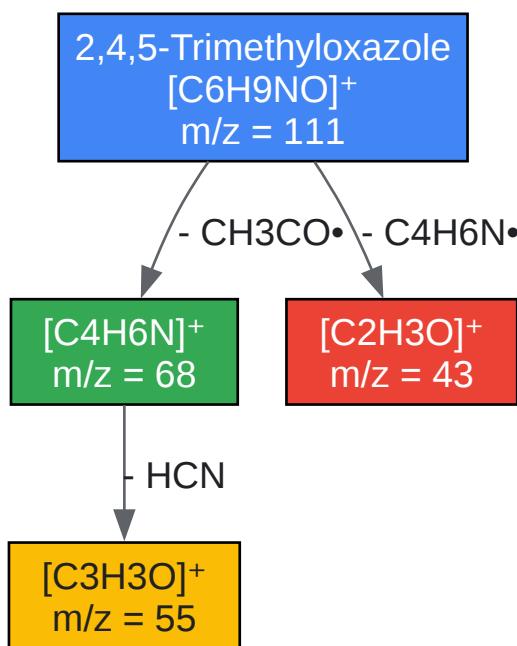
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Caption: Workflow for GC-MS data acquisition.

A dilute solution of **2,4,5-Trimethyloxazole** in a volatile solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the GC oven is programmed to ramp up, separating the compound from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase. As **2,4,5-Trimethyloxazole** elutes from the column, it enters the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.

Mass Spectrometry Fragmentation Pathway

The fragmentation of methyl-substituted oxazoles under electron impact ionization often involves characteristic losses.^[3] For **2,4,5-Trimethyloxazole**, a plausible fragmentation pathway is outlined below.



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Caption: Proposed MS fragmentation pathway.

The molecular ion ([M]⁺) at m/z 111 is observed. A significant fragmentation route involves the cleavage of the oxazole ring, leading to the loss of an acetyl radical (CH₃CO•) to form the ion at

m/z 68. Another prominent fragmentation is the formation of the acylium ion $[\text{CH}_3\text{CO}]^+$ at m/z 43, which is the base peak. The ion at m/z 68 can further lose hydrogen cyanide (HCN) to yield a fragment at m/z 55. This proposed pathway is consistent with the observed mass spectrum.

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